Jerantinine E

Description

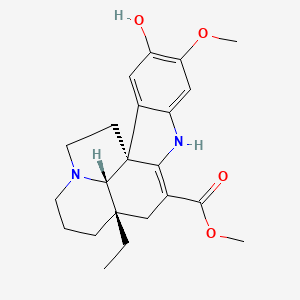

Structure

3D Structure

Properties

Molecular Formula |

C22H28N2O4 |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

methyl (1R,12S,19S)-12-ethyl-4-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate |

InChI |

InChI=1S/C22H28N2O4/c1-4-21-6-5-8-24-9-7-22(20(21)24)14-10-16(25)17(27-2)11-15(14)23-18(22)13(12-21)19(26)28-3/h10-11,20,23,25H,4-9,12H2,1-3H3/t20-,21-,22-/m0/s1 |

InChI Key |

ZURZSBHWLYFFBR-FKBYEOEOSA-N |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1[C@@]4(CC3)C5=CC(=C(C=C5NC4=C(C2)C(=O)OC)OC)O |

Canonical SMILES |

CCC12CCCN3C1C4(CC3)C5=CC(=C(C=C5NC4=C(C2)C(=O)OC)OC)O |

Synonyms |

jerantinine E |

Origin of Product |

United States |

Synthetic Methodologies for Jerantinine E

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis serves as a critical tool for devising a synthetic plan by breaking down a complex target molecule into simpler, commercially available starting materials. icj-e.orglibretexts.org For Jerantinine E, a key disconnection strategy involves cleaving the bonds within the central C ring, which is fused to four other rings. core.ac.ukgithub.io This approach simplifies the complex polycyclic system into more manageable precursors.

A common retrosynthetic strategy for this compound envisions the final steps as the formation of the E ring and a late-stage selective demethylation to reveal the free hydroxyl group. core.ac.uk This avoids protecting group manipulations on the sensitive hydroxyl group throughout the synthesis. The pentacyclic core is retrosynthetically disconnected to a tetracyclic intermediate, which can be further simplified. One prominent approach disconnects this tetracycle to an aminocyclopropane precursor, setting the stage for a formal homo-Nazarov cyclization to construct the C ring. core.ac.uk Another strategy focuses on disconnecting the tricyclic ABC ring system, which can be assembled via a palladium-catalyzed amination and oxidative indole (B1671886) formation from simpler building blocks. nih.gov

Total Synthesis Approaches

The total synthesis of this compound has been accomplished through various innovative strategies, each highlighting different key reactions for the construction of its complex architecture.

| Key Reaction Step | Reagents and Conditions | Outcome | Reference |

| Formal homo-Nazarov Cyclization | Copper(II) triflate, MeCN, r.t. | Formation of tetracyclic core as a single diastereomer | thieme-connect.comdokumen.pub |

| E-ring Formation | Double-alkylation sequence | Construction of the final ring | thieme-connect.com |

| Selective Demethylation | Cerium ammonium (B1175870) nitrate, sodium dithionite | Generation of the free hydroxyl group | core.ac.uk |

β-C-H Bromination and Palladium-Catalyzed Amination Protocols

A convergent approach toward the ABC ring system of this compound has been developed by Magauer and coworkers. nih.govresearchgate.net This strategy relies on a one-pot β-C-H bromination of an enone, followed by a palladium-catalyzed amination and an oxidative indole formation. nih.govresearchgate.net This sequence allows for the rapid assembly of the tricyclic tetrahydrocarbazolone core. nih.gov This method provides an asymmetric and highly convergent route to a functionalized ABC ring system, a key substructure of this compound. nih.govresearchgate.net The secondary amine building block, containing all the carbon atoms for the D and E rings, could then be introduced in subsequent steps. nih.gov

| Key Reaction Step | Methodology | Purpose | Reference |

| β-C-H Bromination | One-pot bromination of enones | Functionalization for subsequent cyclization | nih.gov |

| Palladium-Catalyzed Amination | Intramolecular amination | Formation of the tricyclic tetrahydrocarbazolone core | nih.govresearchgate.net |

| Oxidative Indole Formation | Palladium-catalyzed reaction | Construction of the indole moiety | nih.gov |

Semi-Synthetic Approaches and Biomimetic Pathways

Given the challenges associated with the total synthesis of complex natural products, semi-synthetic approaches starting from readily available precursors offer a more sustainable and efficient alternative.

Synthesis from Tabersonine (B1681870) Precursors

| Precursor | Key Transformation | Product | Reference |

| (-)-Tabersonine | Multi-step sequence including oxidation | (-)-Jerantinine A | researchgate.netnih.gov |

| (-)-Jerantinine A | Selective reduction | (-)-Jerantinine E | researchgate.net |

Enantioselective Synthesis and Stereochemical Control

The presence of multiple stereocenters in this compound necessitates precise stereochemical control during its synthesis. Achieving enantioselectivity is crucial for accessing specific enantiomers, which often exhibit different biological activities.

The first total synthesis of this compound produced a racemic mixture, which was then separated to evaluate the individual enantiomers. core.ac.ukthieme-connect.com Subsequent efforts have focused on developing asymmetric syntheses. The approach by Magauer and colleagues toward the ABC ring system was developed as an asymmetric synthesis. nih.govresearchgate.net In semi-synthetic approaches starting from the naturally occurring chiral precursor (-)-tabersonine, the stereochemistry of the final product is inherently controlled. researchgate.netresearchgate.net For instance, the use of (-)-tabersonine directly leads to the synthesis of the corresponding enantiomerically pure jerantinine alkaloids. researchgate.net Challenges in stereocontrol often revolve around the formation of specific stereocenters, such as the C-5α, C-6α, and C-12β positions, which can require late-stage functionalization or the use of specific chiral catalysts.

Biological Activity and Pharmacological Investigations Preclinical Focus

In Vitro Antiproliferative and Cytotoxic Efficacy

Jerantinine E has demonstrated notable antiproliferative and cytotoxic effects across a range of human cancer cell lines in laboratory settings.

This compound, an aspidosperma-type monoterpenoid indole (B1671886) alkaloid, has shown significant antiproliferative activity against various cancer cells. researchgate.netmdpi.com Studies have revealed its cytotoxic effects against several human cancer cell lines, including those of the breast, lung, and cervix. researchgate.netcore.ac.uk

Initial screenings of jerantinines A-E, isolated from the Malayan plant Tabernaemontana corymbosa, indicated pronounced in vitro anti-proliferative activities against human cancer cell lines in the nanomolar range. nih.gov Specifically, (-)-jerantinine E has been evaluated for its cytotoxic effects on two human-derived breast cancer cell lines, MCF-7 (moderately invasive) and MDA-MB-231 (highly invasive), and two human-derived lung cancer cell lines, A549 (adenocarcinoma) and HTB-178 (adenosquamous carcinoma). core.ac.uk

The cytotoxic effects of (-)-jerantinine E on these cell lines are summarized in the table below.

Furthermore, this compound has displayed significant antitumor activity against human cervical carcinoma cells. nih.gov The jerantinines, as a class of compounds, have shown pronounced in vitro cytotoxicity toward drug-sensitive KB cells. researchgate.net

A significant finding in the preclinical evaluation of jerantinines is their activity against multidrug-resistant (MDR) cancer cells. nih.gov Jerantinines A-E demonstrated pronounced cytotoxic activity against both vincristine-sensitive and vincristine-resistant KB cell lines. worktribe.com

Importantly, no cross-resistance to jerantinines was observed in vincristine-resistant HCT-116 cells. researchgate.netnih.gov This suggests that jerantinines may be capable of overcoming P-glycoprotein-mediated multidrug resistance. researchgate.netnih.gov This lack of cross-resistance is a crucial attribute, as P-glycoprotein is a common mechanism by which cancer cells develop resistance to a wide range of chemotherapeutic agents. acs.org The ability of jerantinines to evade this resistance mechanism highlights their potential for treating drug-resistant malignancies. acs.org

Activity against Drug-Sensitive Cancer Cell Lines (e.g., KB, A549, MCF-7, MDA-MB-231, cervical carcinoma cells)

Cellular Mechanisms of Action

The anticancer effects of this compound are primarily attributed to its interaction with the cellular cytoskeleton, specifically its impact on microtubule dynamics.

This compound is recognized as a microtubule-destabilizing agent. researchgate.net Its mechanism of action involves the disruption of the microtubule network, which is critical for various cellular processes, including cell division, migration, and intracellular transport. researchgate.netcore.ac.uk

A key aspect of this compound's activity is its potent inhibition of tubulin polymerization. researchgate.netcore.ac.uk Tubulin is the protein subunit that assembles to form microtubules. By inhibiting this process, this compound effectively prevents the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase. mdpi.comnih.gov

The inhibitory effect of (-)-jerantinine E on tubulin polymerization has been quantified, revealing a potent IC50 value of 0.17 μg/mL (0.45 μM). core.ac.uk This level of activity is comparable to or even slightly more active than colchicine (B1669291), a well-known microtubule-disrupting agent. core.ac.uk Crystallography studies have shown that jerantinines bind to the colchicine-binding site on tubulin. researchgate.netacs.org

The inhibition of tubulin polymerization by this compound leads to a visible disruption of the microtubule network within cells. researchgate.netcore.ac.uk Immunofluorescence staining of PtK2 kidney cells treated with this compound revealed a clear disorganization of microtubules. core.ac.uk At a concentration of 2 μg/mL, multi-lobed nuclei were observed, and the microtubule network began to show signs of disruption. core.ac.uk At higher concentrations (6 μg/mL and 10 μg/mL), the disruption of the microtubule network was nearly complete. core.ac.uk This disruption of the microtubule architecture ultimately contributes to the cytotoxic and antiproliferative effects of the compound. researchgate.netresearchgate.net

Tubulin Polymerization Inhibition

Cell Cycle Perturbation

A hallmark of the cellular response to this compound and its analogues is a profound arrest of the cell cycle at the G2/M transition. researchgate.netnih.govworktribe.com This disruption of normal cell division is a critical mechanism contributing to its cytotoxic effects against cancer cells.

Studies have consistently shown that treatment with jerantinines, including this compound, leads to a significant accumulation of cells in the G2/M phase. researchgate.networktribe.com For instance, research on the related compound Jerantinine A demonstrated a potent G2/M block in human-derived cancer cells. nih.govworktribe.com Similarly, Jerantinine B, another structural analogue, also induces a stark G2/M cell cycle arrest in various cancer cell lines, including those of the colon, breast, and lung. worktribe.comnih.gov This effect is observed in a dose-dependent manner, indicating a direct relationship between the concentration of the compound and the extent of cell cycle inhibition. researchgate.net The induction of mitotic arrest by this compound has been specifically noted to involve the disruption of microtubule networks. researchgate.net This perturbation prevents the proper formation of the mitotic spindle, a crucial apparatus for chromosome segregation, thereby halting cell division at the G2/M checkpoint. researchgate.netnih.gov

Table 1: Effect of Jerantinine Analogues on Cell Cycle Progression

| Compound | Cell Line(s) | Observed Effect | References |

|---|---|---|---|

| Jerantinine A | Human carcinoma cell lines | Profound G2/M arrest | researchgate.netnih.gov |

| Jerantinine B | HCT-116, MCF-7, A549 | Stark G2/M arrest | worktribe.comnih.gov |

| This compound | PtK2 kidney cells, A549, MCF-7 | Microtubule disruption, G2/M arrest | researchgate.networktribe.com |

Molecular Mechanisms of Action

The ability of this compound to induce G2/M phase arrest is intrinsically linked to its direct interaction with the microtubule cytoskeleton.

Tubulin Binding Site Interactions (e.g., Colchicine Binding Site)

Jerantinines exert their anti-mitotic effects by targeting tubulin, the fundamental protein subunit of microtubules. researchgate.netresearchgate.net Extensive research, including molecular modeling and X-ray crystallography studies, has revealed that these alkaloids bind to the colchicine binding site on β-tubulin. researchgate.netresearchgate.netnih.gov This interaction is crucial as it disrupts microtubule dynamics. researchgate.netresearchgate.net

The binding of this compound and its analogues to the colchicine site inhibits the polymerization of tubulin into microtubules. researchgate.networktribe.com This depolymerizing activity prevents the formation of the mitotic spindle, leading to the observed G2/M arrest. researchgate.netnih.gov The inhibition of tubulin polymerization has been demonstrated in in vitro assays, where jerantinines showed effects similar to nocodazole, a known microtubule-destabilizing agent. researchgate.networktribe.com The structural details of this interaction have been elucidated through the crystal structure of the tubulin-jerantinine B acetate (B1210297) complex, which provides a model for how the entire jerantinine family, including this compound, engages with its target. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of Jerantinine E and Analogues

Computational Modeling and Docking Analyses

Computational modeling and molecular docking studies have been instrumental in elucidating the potential mechanisms of action of Jerantinine E and its analogues at the molecular level. These in silico approaches predict the binding orientation and affinity of ligands to their macromolecular targets, providing insights that guide further experimental work. nanobioletters.comfrontiersin.org

Docking analyses have been performed to simulate the interaction of this compound with various biological targets. For instance, studies have explored its binding to tubulin, a key protein involved in cell division, and other proteins implicated in cancer progression. nanobioletters.comresearchgate.net In one such study, this compound was docked into the active site of four enzymes from Schistosoma mansoni, a parasitic flatworm, to evaluate its potential as a schistosomicidal agent. The results, presented in terms of interaction energies, indicated favorable binding to these targets. mdpi.com

Another computational study evaluated the binding of several phytocompounds, including this compound, to the JAB1 protein, which is implicated in cervical cancer. nanobioletters.com this compound exhibited a strong binding affinity, suggesting its potential as a JAB1 inhibitor. nanobioletters.com The docking experiments were conducted using software like AutoDock, which employs algorithms to predict the most stable binding conformation of a ligand within a protein's active site. nanobioletters.com The process typically involves preparing the protein and ligand structures, defining a grid box around the active site, and running the docking simulation to obtain binding energy scores. nanobioletters.com

| Compound | Target Protein | Docking Score (kcal/mol) | Reference |

| This compound | S. mansoni Enzyme 1 | -95.71 | mdpi.com |

| This compound | S. mansoni Enzyme 2 | -106.3 | mdpi.com |

| This compound | S. mansoni Enzyme 3 | -109.52 | mdpi.com |

| This compound | S. mansoni Enzyme 4 | -90.28 | mdpi.com |

| This compound | JAB1 | -7.8 | nanobioletters.com |

| Jerantinine A | JAB1 | -7.1 | nanobioletters.com |

| Jerantinine B | JAB1 | -7.4 | nanobioletters.com |

| Jerantinine D | JAB1 | -7.0 | nanobioletters.com |

| Jerantinine F | JAB1 | -7.7 | nanobioletters.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Molecular docking studies have also been crucial in understanding the interaction of the broader jerantinine family with tubulin. researchgate.net Modeling of the tubulin-(-)-jerantinine B acetate (B1210297) complex has provided a structural basis for the microtubule-disrupting activity of these alkaloids, suggesting they bind at the colchicine (B1669291) site. researchgate.net These computational predictions are often validated by comparing the docked pose with crystallographic data, using metrics like the root-mean-square deviation (RMSD) to assess the accuracy of the simulation. mdpi.com

Identification of Pharmacophoric Elements

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to interact with a specific biological target. wikipedia.orgunina.it Identifying the pharmacophoric elements of this compound and its analogues is a key step in understanding their SAR and in designing new, more effective compounds. core.ac.ukresearchgate.net

The core structure of this compound, a complex pentacyclic indole (B1671886) alkaloid, presents several potential pharmacophoric features. core.ac.ukresearchgate.net The indole nucleus, a common motif in many biologically active natural products, is likely a critical element. The oxygenated functionalities and the specific stereochemistry of the molecule also play a crucial role in its interaction with biological targets. mit.edu

Studies on related Aspidosperma alkaloids have highlighted the importance of specific structural features for their cytotoxic activity. For instance, investigations into jerantinine A, a close analogue, have shown that its ability to inhibit tubulin polymerization and induce cell cycle arrest is a key part of its anticancer effect. researchgate.netresearchgate.net The structural similarities and differences between this compound and other members of the jerantinine family, such as jerantinines A, B, and D, provide valuable information for SAR studies. researchgate.net By comparing the biological activities of these closely related compounds, researchers can infer which parts of the molecule are essential for activity and which can be modified to improve properties like potency and selectivity. researchgate.net

Future work in this area will likely involve the synthesis of a wider range of analogues to conduct a more detailed SAR study. core.ac.uk This will help to precisely map the pharmacophoric elements responsible for the observed cytotoxicity and microtubule disruption, paving the way for the development of improved therapeutic agents. core.ac.uk

Design and Synthesis of this compound Derivatives for Enhanced Activity

The insights gained from SAR studies and computational modeling are being applied to the rational design and synthesis of novel this compound derivatives with potentially enhanced biological activity. mdpi.com The goal is to create analogues that are more potent, more selective, or have improved pharmacokinetic properties compared to the parent natural product. core.ac.uk

The total synthesis of this compound itself has been a significant achievement, providing a platform for the creation of new derivatives. researchgate.netnih.gov For example, a biomimetic approach starting from the readily available (-)-tabersonine has been used to produce both (-)-jerantinine A and E. nih.gov This synthetic accessibility allows for systematic modifications to the this compound scaffold.

One strategy for creating derivatives involves modifying the functional groups on the core structure. For instance, the O-acetyl derivative of Jerantinine A has been shown to elicit antitumor activity. acs.org This suggests that esterification or other modifications at specific positions could be a fruitful avenue for developing new analogues.

The synthesis of derivatives also allows for the exploration of different stereoisomers to determine their relative biological activities. The complex three-dimensional structure of this compound means that even small changes in stereochemistry could have a significant impact on how the molecule interacts with its target. nih.gov

While the primary focus has been on anticancer activity, the design of derivatives could also target other therapeutic areas. The schistosomicidal potential identified through docking studies, for example, could be further explored through the synthesis and testing of specifically designed analogues. mdpi.com The ultimate aim of these synthetic efforts is to produce compounds with superior therapeutic profiles, moving from a promising natural product lead to a clinically viable drug candidate. core.ac.uk

Biosynthetic Pathways and Enzyme Mediated Transformations

Proposed Biogenetic Precursors and Key Intermediates

The biosynthesis of Jerantinine E is believed to originate from precursors common to the vast family of monoterpene indole (B1671886) alkaloids. The widely accepted biogenetic pathway for MIAs begins with the condensation of tryptamine (B22526) and secologanin. uni-muenchen.de From this point, a cascade of complex enzymatic reactions leads to a variety of alkaloid scaffolds.

For the jerantinine family specifically, the indole alkaloid (-)-tabersonine is proposed as a crucial late-stage biogenetic precursor. researchgate.netresearchgate.netnottingham.ac.uk This hypothesis is strongly supported by biomimetic and semi-synthetic studies that utilize (-)-tabersonine, which is readily available from sustainable plant sources like Voacanga africana, as a starting material to construct the jerantinine core. researchgate.net

The proposed biosynthetic transformations diverging from the well-known vindoline (B23647) pathway involve selective oxidation of the tabersonine (B1681870) framework. researchgate.net Research suggests that a key transformation is the oxidation of the A-ring on a tabersonine-like structure. researchgate.net One speculative pathway posits that a selective C-15 A-ring oxidation of 16-methoxytabersonine could directly yield Jerantinine A, a close relative of this compound. researchgate.net

Synthetic efforts have further elucidated potential intermediates that may play a role in the natural pathway. The enantioselective total synthesis of (-)-Jerantinine A has been achieved from (-)-Melodinine P, identifying it as a plausible key intermediate. mit.edugrafiati.comrsc.org This conversion is facilitated by a bio-inspired A-ring oxidation strategy. mit.edu A critical component of this synthetic route is the formation of a para-aza-quinone methide pentacyclic intermediate, which enables an oxidation state transfer from the A-ring to the C-ring. mit.edugrafiati.com Additionally, synthetic routes have employed a tricyclic tetrahydrocarbazolone fragment as a core intermediate in building the complex structure of this compound. uni-muenchen.dersc.org

Table 1: Proposed Precursors and Key Intermediates in Jerantinine Biosynthesis

| Compound Name | Role |

|---|---|

| Tryptamine | Primary Building Block uni-muenchen.de |

| Secologanin | Primary Building Block uni-muenchen.de |

| (-)-Tabersonine | Proposed Biogenetic Precursor researchgate.netresearchgate.netnottingham.ac.uk |

| 16-Methoxytabersonine | Proposed Intermediate researchgate.net |

| (-)-Melodinine P | Key Intermediate mit.edursc.org |

| para-Aza-quinone methide | Proposed Intermediate Type mit.edugrafiati.com |

| Tetrahydrocarbazolone | Synthetic Intermediate Core uni-muenchen.dersc.org |

Prospects for Engineered Biosynthesis of Jerantinine Alkaloids

The natural supply of jerantinine alkaloids is severely limited due to the rarity of the source plant, Tabernaemontana corymbosa, which is listed as an endangered species. researchgate.netresearchgate.net This scarcity, coupled with the potent biological activities of the compounds, creates a strong impetus for developing alternative production methods, with engineered biosynthesis being a particularly promising frontier.

Engineered biosynthesis, or metabolic engineering, aims to reconstruct the natural production pathway of a desired compound in a robust, high-yielding microbial host, such as yeast. oup.com The foundation for this approach lies in the identification and characterization of the specific enzymes—such as oxidases, epoxidases, and transferases—that catalyze each step of the biosynthetic pathway. oup.comnih.gov

Progress in identifying MIA biosynthetic enzymes has already enabled the engineered synthesis of novel, unnatural tabersonine derivatives. scite.airesearchgate.net This demonstrates that the enzymatic toolbox can be harnessed to perform tailor-made chemical modifications on the tabersonine scaffold. oup.comresearchgate.net Expanding this toolbox by discovering the specific enzymes responsible for the later steps of jerantinine biosynthesis, such as the site-selective oxidation of the tabersonine ring system, is a critical next step. nih.gov For instance, the identification of two tabersonine 6,7-epoxidase isoforms in Catharanthus roseus has broadened the capacity to achieve MIA production in heterologous organisms. oup.com

The successful biomimetic semi-syntheses of Jerantinines A and E from sustainably sourced (-)-tabersonine lay the groundwork for future engineered systems. researchgate.netresearchgate.net By identifying the key chemical transformations required, researchers can now search for enzymes that perform these specific roles in nature. The ultimate goal is to integrate these enzymatic "modules" into a microbial chassis to create a cellular factory for the on-demand, sustainable production of enantiomerically pure jerantinine alkaloids, thereby overcoming the limitations of natural sourcing and chemical synthesis. researchgate.net

Future Directions and Research Perspectives

Development of Novel Synthetic Strategies

Further refinements in synthetic methodology could involve the application of novel catalytic systems to streamline key bond-forming reactions. For instance, advancements in C-H activation or asymmetric catalysis could offer more direct and elegant solutions to constructing the complex pentacyclic framework of Jerantinine E. The ultimate goal is to develop a practical and scalable synthesis that can provide sufficient quantities of the natural product and its analogues for extensive biological evaluation. nih.gov

Advanced Mechanistic Elucidation of Cellular Responses

Initial investigations into the mode of action of this compound have revealed its ability to disrupt the microtubule network, a crucial component of the cellular cytoskeleton involved in cell division. core.ac.ukresearchgate.net This disruption is achieved through the inhibition of tubulin polymerization, a mechanism shared by other successful anticancer agents like the vinca (B1221190) alkaloids. core.ac.ukresearchgate.net Immunofluorescence staining of cancer cells treated with this compound clearly shows a dose-dependent effect on the microtubule structure. core.ac.uk

However, the precise molecular interactions between this compound and tubulin remain an area of active investigation. While it is known to bind to tubulin, the specific binding site and the conformational changes it induces are not fully characterized. nih.govnih.gov X-ray crystallography and high-resolution cryo-electron microscopy studies are needed to visualize the this compound-tubulin complex at an atomic level. nih.govnih.gov Such structural insights would provide a detailed understanding of how this compound interferes with microtubule dynamics.

Rational Design of Potent this compound Analogues

With a foundational understanding of its synthesis and mechanism, the rational design of this compound analogues represents a promising avenue for developing more effective and selective anticancer agents. core.ac.uknih.gov The goal of analogue design is to improve upon the properties of the parent compound, such as enhancing its potency, increasing its selectivity for cancer cells, or improving its pharmacological properties.

Structure-activity relationship (SAR) studies are central to this effort. core.ac.uk By systematically modifying different parts of the this compound molecule and evaluating the biological activity of the resulting analogues, researchers can identify the key chemical features responsible for its anticancer effects. For example, modifications to the ester group or the aromatic ring system could significantly impact binding affinity to tubulin or other targets. core.ac.uk The total synthesis of this compound provides a platform to create a library of such analogues for detailed SAR studies. core.ac.uk

Computational modeling and molecular docking simulations can play a crucial role in guiding the design of these new compounds. nih.gov By simulating the interaction of virtual this compound analogues with the three-dimensional structure of its target proteins, such as tubulin, researchers can predict which modifications are most likely to enhance binding and activity. nih.gov This in silico approach can help prioritize the synthesis of the most promising candidates, saving time and resources.

Q & A

Q. What key structural features of Jerantinine E influence its bioactivity, and how are these features validated experimentally?

this compound, an indole alkaloid, exhibits bioactivity primarily due to its stereochemical configuration and substituent groups (e.g., methoxy and ethoxy moieties). Structural validation involves:

- Chiral analysis : Use of circular dichroism (CD) spectroscopy to confirm absolute configuration .

- Comparative assays : Testing enantiomers [(+)-, (-)-, and (±)-Jerantinine E] against tubulin polymerization, as shown in inhibition studies (e.g., (-)-enantiomer: 79.1% inhibition vs. colchicine: 75.0%) .

- Synthetic verification : Multi-step total synthesis with intermediates characterized via NMR and mass spectrometry (MS) to ensure structural fidelity .

Q. What in vitro models are appropriate for preliminary assessment of this compound’s anticancer activity?

Standardized models include:

- Tubulin polymerization assays : Quantify inhibition using fluorescence-based methods, with colchicine as a positive control .

- Cell line panels : Use diverse cancer cell lines (e.g., MCF-7, A549) to assess IC50 values, ensuring replicates (n ≥ 3) and normalization to untreated controls .

- Apoptosis markers : Flow cytometry for Annexin V/PI staining to evaluate mechanistic pathways .

Q. What spectroscopic techniques are essential for characterizing newly synthesized this compound analogs?

Q. How should researchers design controls for selectivity studies comparing this compound’s effects on cancerous vs. normal cell lines?

- Positive controls : Include established agents (e.g., paclitaxel) to validate assay sensitivity .

- Negative controls : Use vehicle-treated cells (e.g., DMSO) and non-malignant cell lines (e.g., HEK293) .

- Dose-response curves : Generate data across ≥5 concentrations to calculate selectivity indices (SI = IC50<sup>normal</sup>/IC50<sup>cancer</sup>) .

Q. How does this compound’s mechanism of action differ from classical microtubule-targeting agents like colchicine?

this compound destabilizes microtubules via a distinct binding site, evidenced by:

- Competitive assays : Co-administration with colchicine shows non-competitive inhibition .

- Molecular docking : Predict interactions with β-tubulin residues outside the colchicine-binding domain .

Advanced Research Questions

Q. How do this compound enantiomers differ in biological activity, and what methodological considerations are critical for such comparisons?

- Chiral separation : Use chiral HPLC with polysaccharide columns (e.g., Chiralpak®) to isolate (+)- and (-)-enantiomers .

- Activity profiling : Test enantiomers in parallel assays (e.g., (-)-Jerantinine E shows 79.1% tubulin inhibition vs. 11.8% for (+)-enantiomer) .

- Statistical rigor : Apply ANOVA with post-hoc tests to confirm enantiomeric activity differences (p < 0.05) .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Pharmacokinetic analysis : Measure plasma half-life, bioavailability, and metabolite formation using LC-MS/MS .

- Model relevance : Use patient-derived xenografts (PDX) instead of immortalized cell lines to better mimic human physiology .

- Data triangulation : Cross-validate findings with transcriptomic profiling (e.g., RNA-seq) to identify resistance mechanisms .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

- Non-linear regression : Fit data to sigmoidal models (e.g., log(inhibitor) vs. response) using software like GraphPad Prism .

- Bootstrap resampling : Estimate confidence intervals for IC50 values to account for assay variability .

- Meta-analysis : Compare results across studies using standardized effect sizes (e.g., Cohen’s d) .

Q. What strategies can optimize this compound’s solubility for pharmacological testing without compromising bioactivity?

- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) cleaved in vivo .

- Nanocarriers : Use liposomal encapsulation to enhance aqueous dispersion; monitor drug release via dialysis .

- Co-solvent systems : Test biocompatible solvents (e.g., PEG-400) at concentrations ≤10% (v/v) to avoid cytotoxicity .

Q. How can computational modeling predict this compound derivatives’ binding affinities while addressing model limitations?

- Molecular dynamics (MD) simulations : Run ≥100 ns trajectories to assess binding stability to β-tubulin .

- Free energy calculations : Use MM-GBSA to rank derivatives by ΔGbind; validate with experimental IC50s .

- Limitations : Address force field inaccuracies by cross-referencing with crystallographic data .

Data Contradiction and Reproducibility

Q. How should researchers resolve contradictions in reported IC50 values for this compound across studies?

- Standardize protocols : Adopt consensus guidelines for cell viability assays (e.g., MTT incubation time, serum concentration) .

- Reference controls : Include colchicine in all assays to normalize inter-lab variability .

- Open data : Share raw datasets (e.g., absorbance readings) in supplementary materials for independent verification .

Q. What steps ensure reproducibility in this compound’s total synthesis?

- Detailed protocols : Publish step-by-step procedures with reaction monitoring (TLC/Rf values) and purification methods (e.g., column chromatography gradients) .

- Intermediate characterization : Provide <sup>1</sup>H NMR spectra for all synthetic intermediates .

- Collaborative validation : Partner with independent labs to replicate key steps (e.g., asymmetric epoxidation) .

Ethical and Methodological Frameworks

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research questions?

Q. What ethical considerations are critical when designing animal studies for this compound?

- 3Rs compliance : Minimize animal use via power analysis; employ non-invasive imaging (e.g., bioluminescence) .

- Endpoint criteria : Define humane endpoints (e.g., tumor size limits) a priori to avoid undue suffering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.